![molecular formula C12H13N7O2 B2634385 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034598-36-0](/img/structure/B2634385.png)
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide” is a compound with the molecular formula C12H13N7O2 . It is a derivative of triazolo[4,3-a]pyrazine, a nitrogen-containing heterocycle . Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of similar triazolo[4,3-a]pyrazine derivatives has been reported in the literature . These compounds were synthesized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthesis often involves aromatic nucleophilic substitution and the use of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “this compound” was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives often involve aromatic nucleophilic substitution . Some of the synthesized compounds were neutralized by 40% aqueous K2CO3 solution due to admixture of starting acids, extracted with CHCl3, and the extract was dried over solid K2CO3 to yield products in the base form .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C12H13N7O2), average mass (287.277 Da), and monoisotopic mass (287.113068 Da) . The melting point of a similar compound was reported to be 250–252°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is part of a broader class of compounds involving pyrazole and 1,2,4-triazole derivatives, known for their significant chemical modification possibilities and pharmacological potential. The creation of new substances featuring these heterocycles allows for the influence of certain types of biological activity, with the structural combination of heterocycles in one molecule increasing the likelihood of interaction with various biological targets (Fedotov et al., 2022).
Biological Activity and Potential Applications
The biological activity of related compounds has been extensively studied, with findings suggesting potential antimicrobial, anticancer, and herbicidal properties. For instance:
- Antimicrobial and Antifungal Properties : Some pyrazoline and pyrazole derivatives exhibit remarkable antimicrobial activity against a variety of bacterial and fungal species. Compounds in this class have been identified for their potential in addressing medical conditions related to microbial and fungal infections (Hassan, 2013).
- Herbicidal Activity : Certain compounds, such as N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, demonstrate excellent herbicidal activity, indicating potential agricultural applications for controlling unwanted vegetation (Moran, 2003).
- Anticancer Activity : New findings establish the significance of fused 1,2,4-triazoles linked to pyrazole in medicinal chemistry due to their various biological properties, including potential anticancer activity. In vitro analysis has suggested that certain compounds exhibit significant inhibitory potential against various cancer cell lines (Mallisetty et al., 2022).
Zukünftige Richtungen
The future directions for research on “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide” and similar compounds could involve further exploration of their antibacterial activities . Additionally, modifications to the molecular structure, such as the inclusion of an indole moiety , could be investigated to enhance their antibacterial effects. It’s also worth noting that the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
Wirkmechanismus
Target of Action
The primary targets of the compound N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth and proliferation .
Mode of Action
This compound interacts with its targets, the c-Met and VEGFR-2 kinases, by inhibiting their activities . This inhibition disrupts the normal signaling pathways of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The compound this compound affects the signaling pathways of c-Met and VEGFR-2 kinases . The downstream effects of this disruption can lead to the inhibition of cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and induction of apoptosis . Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells .
Biochemische Analyse
Biochemical Properties
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. This compound has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The inhibition of these kinases disrupts signaling pathways that are essential for cancer cell survival and growth. Additionally, this compound exhibits antibacterial activity by targeting bacterial enzymes, leading to the disruption of bacterial cell wall synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest in the G0/G1 phase, thereby inhibiting cell proliferation . It also promotes apoptosis, or programmed cell death, by activating caspases and other apoptotic proteins. Furthermore, this compound affects cell signaling pathways by inhibiting the phosphorylation of key signaling molecules, leading to reduced cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. This compound binds to the ATP-binding sites of c-Met and VEGFR-2 kinases, thereby inhibiting their kinase activity . The inhibition of these kinases leads to the downregulation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation. Additionally, this compound modulates gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to the development of resistance mechanisms in some cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively inhibits tumor growth and reduces tumor size without causing significant toxicity . At high doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve maximum therapeutic benefit while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetic properties and overall efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with efflux transporters, such as P-glycoprotein, which can influence its cellular uptake and distribution . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution in different tissues . These interactions are critical for determining the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound has been shown to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various signaling molecules and enzymes, while in the nucleus, it can modulate gene expression by binding to transcription factors and other nuclear proteins . The subcellular localization of this compound is influenced by specific targeting signals and post-translational modifications that direct it to these compartments .
Eigenschaften
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-18-8(3-4-15-18)11(20)14-7-9-16-17-10-12(21-2)13-5-6-19(9)10/h3-6H,7H2,1-2H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPKWYBSBHIUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

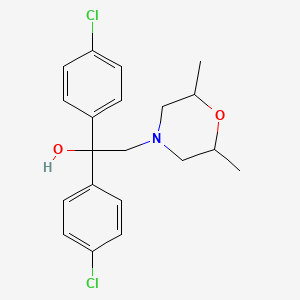
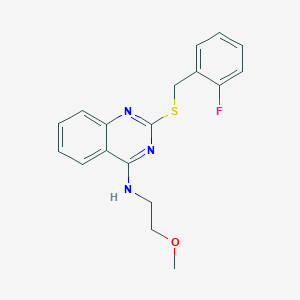
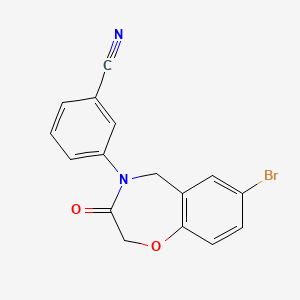
![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2634310.png)
![N-[2-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2634311.png)
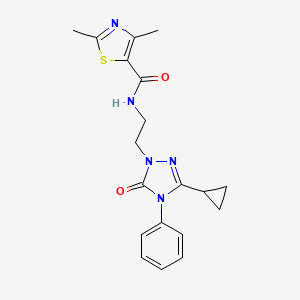
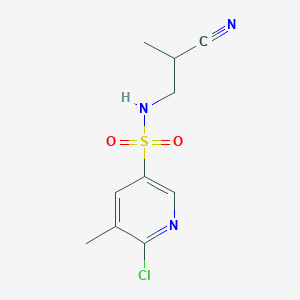
![3,5-dimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2634315.png)
![6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2634316.png)
![3-{7-[4-(Acetylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid](/img/structure/B2634319.png)
![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2634320.png)
![Ethyl 2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2634322.png)
![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2634324.png)
![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/no-structure.png)